4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
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Overview
Description
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.
Linking to Benzoic Acid: The benzoic acid moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position of the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro groups on the aromatic ring can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s derivatives may be used as probes or inhibitors in enzymatic studies. The iodine atom in the pyrimidine ring can be utilized for radiolabeling, aiding in imaging studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. The presence of the carboxylic acid group allows for conjugation with other bioactive molecules, enhancing their efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure provides opportunities for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar in structure but lacks the pyrimidine ring.
5-iodo-2,4-dioxopyrimidine: Contains the pyrimidine ring with iodine but lacks the benzoic acid moiety.
N-(4-carboxyphenyl)-2,6-dioxopiperidine: Similar in having a carboxyphenyl group but with a different heterocyclic ring.
Uniqueness
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid is unique due to the combination of a benzoic acid moiety and a pyrimidine ring with an iodine atom. This unique structure provides distinct chemical reactivity and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
4-[[3-(2-amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYCOCOIYSZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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